2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide
Description
2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide is a thienopyrimidine-based acetamide derivative characterized by a 3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidine core linked via a sulfanyl group to an N-(3-methoxybenzyl)acetamide moiety. Its molecular formula is C₂₄H₂₃N₃O₃S₂, with a molecular weight of 465.6 g/mol . The compound’s structure integrates a thienopyrimidine scaffold, known for its pharmacological relevance in kinase inhibition and anti-inflammatory applications, coupled with a methoxyphenyl group that may enhance solubility and target affinity through hydrogen bonding interactions.
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-27-23(29)22-21(19(14-31-22)17-9-5-4-6-10-17)26-24(27)32-15-20(28)25-13-16-8-7-11-18(12-16)30-2/h4-12,14H,3,13,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKZOVQKTMUXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide is a thienopyrimidine derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and possible therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thieno[3,2-d]pyrimidine core
- An acetamide functional group
- Various substituents including ethyl and methoxy groups
Molecular Formula : CHNOS
Molecular Weight : 453.55 g/mol
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Thieno[3,2-d]pyrimidine Core : Cyclization of appropriate precursors.
- Introduction of Substituents : Utilizing alkyl halides and aryl halides in substitution reactions.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, various studies have demonstrated that compounds with similar structures can inhibit tumor cell growth effectively. In a study focused on thieno[2,3-d]pyrimidine derivatives, compounds showed IC values ranging from 27.6 μM to 43 μM against breast cancer cell lines (MDA-MB-231) and non-small cell lung cancer cells .
Antimicrobial Activity
In vitro studies have also evaluated the antimicrobial potential of thienopyrimidine derivatives. Compounds structurally related to the target compound have demonstrated notable activity against various bacterial strains, suggesting a broad-spectrum antimicrobial effect .
Anti-inflammatory Effects
Compounds similar to 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide have shown promising anti-inflammatory effects in preclinical models. The mechanism involves inhibition of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Key findings include:
- Substituent Effects : Electron-withdrawing groups enhance cytotoxicity against cancer cells.
- Chain Length Variations : Modifications in the alkyl chain length affect the compound's interaction with biological targets.
Case Studies
- Study on Anticancer Activity : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against MDA-MB-231 cells. The most potent compound exhibited an IC value of 27.6 μM .
- Antimicrobial Evaluation : Another study assessed a range of thienopyrimidine derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation .
Comparison with Similar Compounds
Key Structural Features:
- Core Heterocycle: The thieno[3,2-d]pyrimidin-4-one core differentiates it from pyrimidine derivatives with alternative fused rings (e.g., triazolo-pyrimidines in ) .
- Substituents: 3-Ethyl Group: This substituent on the pyrimidine ring contrasts with methyl or hydrogen groups in analogs (e.g., 5,6-dimethyl substitution in CAS 578734-75-5) . N-(3-Methoxybenzyl)acetamide: The 3-methoxybenzyl group distinguishes it from compounds like N-(2-ethyl-6-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-93-5), which features a bulkier alkylated aryl group .
Molecular Weight and Polarity:
Analytical Characterization
- NMR and MS Profiles: The target compound’s ¹H-NMR would show signals for the 3-methoxybenzyl group (δ ~3.8 ppm for OCH₃) and thienopyrimidine protons (δ ~6.5–8.5 ppm), distinct from dichlorophenyl analogs (δ ~7.3–7.8 ppm for Cl-substituted aromatics) .
- Mass Spectrometry : Molecular networking () could cluster the target with related acetamides based on fragmentation patterns (e.g., loss of CH₃O· from the methoxy group) .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thieno[3,2-d]pyrimidinone core via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution at the C2 position of the pyrimidine ring, requiring anhydrous solvents (e.g., DMF) and bases like triethylamine .
- Step 3 : Acetamide coupling via a carbodiimide-mediated reaction (e.g., EDC/HOBt) with the benzylamine derivative . Critical parameters : Temperature (60–80°C for cyclocondensation), pH control during substitution, and inert atmosphere to prevent oxidation of sulfur groups .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- NMR : H and C NMR are used to verify the thieno[3,2-d]pyrimidine scaffold (e.g., aromatic proton signals at δ 7.2–8.5 ppm) and acetamide linkage (N–H peak at δ 10–12 ppm) .
- HPLC-MS : Ensures purity (>95%) and validates molecular weight (e.g., [M+H]+ ion matching calculated mass) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo group) .
Q. What preliminary biological screening assays are recommended to assess its bioactivity?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme inhibition : Kinase or protease assays (e.g., ELISA-based) to identify target modulation .
- Solubility profiling : Use DMSO/PBS mixtures to determine bioavailability thresholds .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ across studies) be systematically resolved?
- Control experiments : Verify batch-to-batch consistency in synthesis (e.g., HPLC purity checks) .
- Assay standardization : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin) to minimize variability .
- SAR analysis : Compare analogs (e.g., substituents on the phenyl or methoxy groups) to isolate structural drivers of activity .
Q. What computational strategies are effective in predicting target interactions and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA topoisomerases .
- MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., 100 ns trajectories in GROMACS) .
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?
- Substituent variation : Synthesize derivatives with modified methoxy (e.g., ethoxy, halogen) or phenyl groups (e.g., 3,5-dimethylphenyl) .
- Pharmacophore mapping : Identify critical moieties (e.g., sulfanyl bridge, acetamide) using alignment tools like MOE .
- In vivo validation : Prioritize analogs with improved logD (1–3) and low cytotoxicity in zebrafish models .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Implement continuous reactors for high-yield, reproducible thienopyrimidine core synthesis .
- Crystallization optimization : Use solvent anti-solvent pairs (e.g., ethanol/water) to enhance purity during recrystallization .
- Degradation studies : Monitor stability under accelerated conditions (40°C/75% RH) to identify labile groups (e.g., sulfanyl oxidation) .
Methodological Notes
- Data interpretation : Cross-reference NMR shifts and mass spectra with PubChem datasets (e.g., CID 1291848-18-4 for analogous compounds) .
- Contradiction resolution : Use meta-analysis tools like RevMan to statistically integrate disparate biological data .
- Ethical compliance : Adhere to OECD guidelines for in vivo testing and cytotoxicity thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
